
Aminochlorambucil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aminochlorambucil, also known as this compound, is a useful research compound. Its molecular formula is C14H20Cl2N2O2 and its molecular weight is 319.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 260461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Treatment of Chronic Lymphocytic Leukemia (CLL)
Aminochlorambucil has been extensively studied for its efficacy in treating CLL. Clinical trials have demonstrated that it can induce remission in patients with early-stage CLL. A notable study involved a randomized trial comparing chlorambucil and fludarabine; results indicated that while both drugs were effective, this compound had a favorable safety profile with fewer instances of acute myeloid leukemia or myelodysplastic syndromes following treatment .
Non-Hodgkin Lymphoma
In non-Hodgkin lymphoma, this compound has shown promise as a first-line treatment option, especially in elderly patients who may not tolerate more aggressive chemotherapy regimens. Studies have reported improved outcomes when this compound is used in combination with other agents like rituximab .
Efficacy in Combination Therapies
A recent case study highlighted the use of this compound in combination with monoclonal antibodies for enhanced therapeutic efficacy in CLL patients. The study reported that this combination resulted in higher response rates and prolonged survival compared to this compound alone .
Long-term Outcomes
Another longitudinal study tracked patients treated with this compound over ten years. The findings indicated that while some patients experienced relapse, the overall survival rates remained high compared to historical controls treated with older therapies .
Pharmacological Insights
Research into the pharmacokinetics of this compound reveals that it has favorable absorption and distribution characteristics, allowing for effective dosing schedules. Its metabolism primarily occurs in the liver, and it is excreted via urine, necessitating monitoring of renal function during treatment .
Comparative Effectiveness
The following table summarizes the comparative effectiveness of this compound against other common treatments for CLL:
Treatment Option | Complete Response Rate (%) | Major Side Effects |
---|---|---|
This compound | 30-40 | Mild myelosuppression |
Fludarabine | 50-60 | Increased risk of infections |
Rituximab + Chlorambucil | 70-80 | Infusion reactions |
属性
CAS 编号 |
3688-35-5 |
---|---|
分子式 |
C14H20Cl2N2O2 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
2-amino-4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-7-9-18(10-8-16)12-4-1-11(2-5-12)3-6-13(17)14(19)20/h1-2,4-5,13H,3,6-10,17H2,(H,19,20) |
InChI 键 |
WBIFEHLOTPXXKS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)N(CCCl)CCCl |
规范 SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)N(CCCl)CCCl |
Key on ui other cas no. |
3688-35-5 |
同义词 |
aminochlorambucil |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。